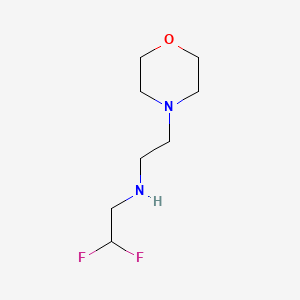

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

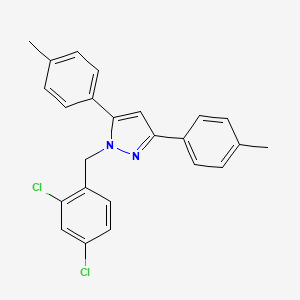

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine is a unique chemical compound characterized by its difluoroethyl group and morpholinoethylamine structure. This compound is known for its high reactivity and selectivity, making it a valuable asset in various advanced research and synthesis projects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine can be achieved through several methods. One notable method involves the nickel-catalyzed aminofluoroalkylation of alkenes with iododifluoromethyl ketones. This method allows for the construction of versatile difluoroalkylated nitrogen-containing heterocycles, including aziridines, pyrrolidines, and piperidines, in moderate to high yields .

Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine undergoes various chemical reactions, including electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles. This transformation is facilitated by a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism .

Common Reagents and Conditions: Common reagents used in these reactions include iododifluoromethyl ketones and hypervalent iodine reagents. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products: The major products formed from these reactions include difluoroalkylated nucleophiles, such as Captopril, Normorphine, and Mefloquine .

Scientific Research Applications

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine has a wide range of scientific research applications. In medicinal chemistry, it is used to create properties not found in biologically available molecules and to improve the physicochemical properties of drug compounds. The compound’s difluoroethyl group is an important lipophilic hydrogen bond donor, making it valuable in the design of bioactive molecules .

In addition to medicinal chemistry, this compound is also used in materials science, agrochemistry, and pharmaceuticals. Its unique reactivity and selectivity make it a versatile tool for various advanced research and synthesis projects .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine involves the incorporation of electronegative fluorine atoms, which allows for lipophilicity modulation and increases the acidity of the alpha-proton. This tuning of drug target affinity and specificity is achieved through the formation of stable bioisosteres for alcohol, ether, thiol, amine, and amide pharmacophores .

Comparison with Similar Compounds

- 2,2-Difluoroethylamine

- 2,2-Difluoroethylthiol

- 2,2-Difluoroethanol

Uniqueness: Compared to similar compounds, 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine stands out due to its morpholinoethylamine structure, which provides additional reactivity and selectivity. This uniqueness makes it a valuable compound for various advanced research and synthesis projects .

Properties

CAS No. |

1178797-22-2 |

|---|---|

Molecular Formula |

C8H16F2N2O |

Molecular Weight |

194.22 g/mol |

IUPAC Name |

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine |

InChI |

InChI=1S/C8H16F2N2O/c9-8(10)7-11-1-2-12-3-5-13-6-4-12/h8,11H,1-7H2 |

InChI Key |

UCBDLUXNBMRCPK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNCC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911229.png)

![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911243.png)

![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10911246.png)

![3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10911250.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911261.png)

![1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea](/img/structure/B10911269.png)

![methyl 3-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10911288.png)

![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10911294.png)

![4-chloro-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B10911295.png)

![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911302.png)